1-Anilino-4-fluorosulfonyloxybenzene
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Overview
Description
1-Anilino-4-fluorosulfonyloxybenzene is an organic compound that features both an anilino group and a fluorosulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-4-fluorosulfonyloxybenzene typically involves the reaction of aniline with 4-fluorosulfonyloxybenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
1-Anilino-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The anilino group can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the fluorosulfonyloxy group.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives
Scientific Research Applications
1-Anilino-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Anilino-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the fluorosulfonyloxy group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Known for its use as a fluorescent probe in biochemical research.
4-Anilino-4’-nitroazobenzene: Studied for its photoisomerization properties and applications in material science.
Uniqueness
1-Anilino-4-fluorosulfonyloxybenzene is unique due to the presence of both an anilino group and a fluorosulfonyloxy group, which confer distinct chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-anilino-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDFGPOVHKORTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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